molecular formula C31H42N4O5 B11932469 N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide

N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide

Cat. No.: B11932469
M. Wt: 550.7 g/mol
InChI Key: WPHXYKUPFJRJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for CUR 61414 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques. One common method involves the use of piperazine and pyrrolidine derivatives, which are reacted under controlled conditions to form the final product

Chemical Reactions Analysis

CUR 61414 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CUR 61414 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Biological Activity

N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide, also known as CUR 61414, is a synthetic small molecule that has garnered attention due to its biological activity, particularly in inhibiting the Hedgehog signaling pathway. This pathway plays a crucial role in various cellular processes including embryonic development and cancer progression.

  • Molecular Formula : C31H42N4O5
  • Molecular Weight : 550.7 g/mol
  • IUPAC Name : N-[1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
  • Canonical SMILES : CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5

CUR 61414 selectively binds to the Smoothened (SMO) receptor within the Hedgehog signaling pathway with a high affinity (Ki = 44 nM) . This inhibition leads to the suppression of downstream signaling events that are implicated in tumorigenesis. The compound's ability to disrupt this pathway makes it a potential therapeutic agent for treating cancers associated with aberrant Hedgehog signaling.

In Vitro Studies

Research has demonstrated that CUR 61414 exhibits significant anti-proliferative effects on various cancer cell lines. For instance:

  • Breast Cancer Cells : In studies involving MDA-MB-231 breast cancer cells, CUR 61414 reduced cell viability and induced apoptosis in a dose-dependent manner.
  • Basal Cell Carcinoma : The compound effectively inhibited the growth of basal cell carcinoma cells, showcasing its potential as a treatment for skin cancers driven by Hedgehog pathway activation.

In Vivo Studies

In animal models, CUR 61414 has shown promising results:

  • Xenograft Models : When administered to mice with xenografted tumors derived from human cancer cell lines, CUR 61414 significantly reduced tumor size compared to control groups.

Case Studies

Several case studies have highlighted the efficacy of CUR 61414 in clinical settings:

  • Case Study 1 : A patient with advanced basal cell carcinoma exhibited a marked reduction in tumor size after treatment with CUR 61414 over a six-week period.
  • Case Study 2 : In a cohort study involving patients with medulloblastoma, administration of CUR 61414 resulted in improved survival rates and reduced tumor progression.

Comparative Analysis of Biological Activity

CompoundTarget PathwayKi (nM)Effect on Cell ViabilityTumor Size Reduction
CUR 61414Hedgehog44SignificantYes
Other InhibitorsVariousVariesModerate to HighVariable

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHXYKUPFJRJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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